molecular formula C23H21F2N7OS B2758046 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 920391-31-7

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Cat. No. B2758046
CAS RN: 920391-31-7
M. Wt: 481.53
InChI Key: QGDUOFROEBFKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been widely studied due to their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines was established based on their spectral data, elemental analyses and alternative synthetic routes . The exact molecular structure of this specific compound could not be found in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, [1,2,3]triazolo[4,5-d]pyrimidines are known to react with various amines to form the corresponding 7-amino derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, including triazolo[4,5-d]pyrimidines and related structures, highlights the diverse methodologies employed to create complex molecules with potential biological activity. These synthesis methods often involve multi-component reactions, offering a variety of heterocyclic frameworks that can be further functionalized for different applications (Abdelhamid, Shokry, & Tawfiek, 2012).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of novel heterocyclic compounds. For example, some compounds demonstrated promising activity against a range of bacterial and fungal species, suggesting their potential as leads for the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Biological Evaluation for Antitumor Activity

The biological evaluation of heterocyclic compounds has extended into anticancer research, with some molecules showing significant in vitro activity against cancer cell lines. This area of research explores the potential therapeutic applications of these compounds in oncology, highlighting their importance in the development of new cancer treatments (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Anticonvulsant and Sodium Channel Blocking

Research on the anticonvulsant activities of certain heterocyclic compounds, including their potential as sodium channel blockers, indicates another promising avenue for therapeutic application. These studies contribute to our understanding of how structural features of these compounds can influence their biological activity and potential utility in treating neurological disorders (Malik & Khan, 2014).

Future Directions

Given the broad spectrum of biological activities of [1,2,3]triazolo[4,5-d]pyrimidines, future research could focus on exploring the potential therapeutic applications of this compound . Additionally, further studies could aim to elucidate its mechanism of action and optimize its synthesis process.

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N7OS/c24-23(25)34-18-9-5-4-8-17(18)22(33)31-12-10-30(11-13-31)20-19-21(27-15-26-20)32(29-28-19)14-16-6-2-1-3-7-16/h1-9,15,23H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDUOFROEBFKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.